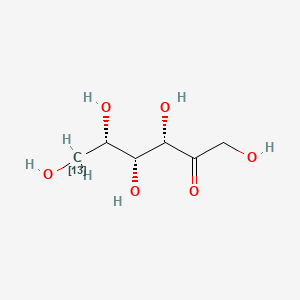

L-sorbose-6-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-sorbose-6-13C is a stable isotope-labeled compound of L-sorbose, a naturally occurring monosaccharide carbohydrate. The “13C” label indicates that the carbon at the sixth position in the sorbose molecule is a carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-sorbose-6-13C typically involves the incorporation of the carbon-13 isotope into the sorbose molecule. One common method is the reduction of labeled D-glucose or D-gluconate to sorbitol, followed by oxidation to L-sorbose using Acetobacter suboxydans . The process involves several steps:

Reduction: D-glucose or D-gluconate is reduced to sorbitol using sodium borohydride.

Oxidation: The resulting sorbitol is oxidized to L-sorbose using Acetobacter suboxydans.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is adapted from the commercial synthesis of vitamin C, which involves the conversion of sorbitol to L-sorbose and further to L-ascorbic acid .

Análisis De Reacciones Químicas

Types of Reactions

L-sorbose-6-13C undergoes various chemical reactions, including:

Oxidation: L-sorbose can be oxidized to 2-keto-gulonic acid, an important precursor for vitamin C.

Reduction: Reduction of L-sorbose can yield sorbitol.

Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.

Common Reagents and Conditions

Major Products

2-Keto-Gulonic Acid: Formed from the oxidation of L-sorbose.

Sorbitol: Formed from the reduction of L-sorbose.

Aplicaciones Científicas De Investigación

L-sorbose-6-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolic Studies: Used to trace metabolic pathways in vivo safely.

NMR Spectroscopy: The carbon-13 label enhances the sensitivity and resolution of NMR studies, allowing for detailed structural and kinetic analysis.

Proteomics Research: Utilized in the study of protein-carbohydrate interactions and other biochemical processes.

Mecanismo De Acción

The mechanism of action of L-sorbose-6-13C involves its incorporation into metabolic pathways where it acts similarly to natural L-sorbose. The carbon-13 label allows researchers to track its movement and transformation within biological systems using NMR spectroscopy. This provides insights into molecular targets and pathways involved in carbohydrate metabolism .

Comparación Con Compuestos Similares

Similar Compounds

L-sorbose: The non-labeled form of L-sorbose.

D-sorbose: The D-isomer of sorbose, which has different stereochemistry.

2-Keto-Gulonic Acid: An oxidation product of L-sorbose.

Uniqueness

L-sorbose-6-13C is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications that require tracking and detailed analysis of metabolic processes. This labeling provides a distinct advantage over non-labeled compounds in studies involving NMR spectroscopy and metabolic tracing.

Actividad Biológica

L-sorbose-6-^13C is a stable isotopic variant of L-sorbose, a sugar that has garnered attention for its potential applications in various biological and pharmacological contexts. This compound serves as a valuable tracer in metabolic studies, particularly in understanding carbohydrate metabolism and its implications for health and disease. This article provides a comprehensive overview of the biological activity of L-sorbose-6-^13C, including its synthesis, metabolic pathways, and potential therapeutic applications.

Synthesis and Properties

L-sorbose-6-^13C can be synthesized from D-glucose through specific enzymatic pathways. The incorporation of the ^13C isotope allows researchers to trace metabolic pathways with high precision. The compound is often produced under controlled conditions using microbial fermentation strategies, which enhance yield and purity. For instance, studies have shown that recombinant strains of Corynebacterium glutamicum can produce significant amounts of L-sorbose from glucose and L-glyceraldehyde, achieving yields up to 3.5 g/L .

Table 1: Synthesis Conditions for L-sorbose-6-^13C

| Condition | Value |

|---|---|

| Substrate Concentration | 65 g/L |

| Reaction Time | 150 min |

| Temperature | 100 °C |

| Pressure | 20 bar N2 |

| Catalyst | 17 mM H2SO4 |

Metabolic Pathways

L-sorbose participates in several metabolic pathways, including the Entner-Doudoroff (EDP) and the pentose phosphate pathway (PPP). Research utilizing ^13C-labeled substrates has provided insights into the dynamic nature of these pathways during different growth phases of microorganisms such as Gluconobacter oxydans. For example, studies demonstrated that the EDP is more active during the initial growth phase, while the PPP becomes predominant as growth progresses .

Case Study: Metabolic Flux Analysis

A detailed study employed ^13C metabolic flux analysis to investigate the utilization of L-sorbose in G. oxydans. The findings indicated a significant shift in pathway usage based on substrate availability, highlighting the adaptability of microbial metabolism. The results suggested that L-sorbose could serve as an efficient carbon source under specific conditions, with implications for biotechnological applications in sugar fermentation processes .

Pharmacological Potential

L-sorbose and its derivatives have been explored for their pharmacological properties. Notably, they may play roles in modulating metabolic disorders such as diabetes. Research suggests that compounds derived from L-sorbose can influence glucose metabolism and may serve as intermediates in the synthesis of drugs like miglitol, which is used to manage blood sugar levels in diabetic patients .

Table 2: Pharmacological Activities Associated with L-sorbose Derivatives

Propiedades

IUPAC Name |

(3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-NYVZSSFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.